molecular formula C9H12OS B7992488 2-Ethoxyphenyl methyl sulfide

2-Ethoxyphenyl methyl sulfide

Cat. No.: B7992488
M. Wt: 168.26 g/mol
InChI Key: XBOTXVOFQHVRCN-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl methyl sulfide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further bonded to a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl methyl sulfide typically involves the reaction of 2-ethoxyphenol with methylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-ethoxyphenol reacts with methylthiol under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Catalysts like sodium hydroxide or potassium carbonate are often employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted phenyl methyl sulfides.

Scientific Research Applications

2-Ethoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl methyl sulfide involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    2-Methoxyphenyl methyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Propoxyphenyl methyl sulfide: Similar structure but with a propoxy group instead of an ethoxy group.

    2-Butoxyphenyl methyl sulfide: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 2-Ethoxyphenyl methyl sulfide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

1-ethoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOTXVOFQHVRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

o-Chlorothioanisole (prepared by the procedure of Example 5-A (15.85 g., 0.1 mole) is stirred at reflux in nitrobenzene containing copper powder (100 mg.) and sodium ethoxide (6.8 g., 0.1 mole) for 2 hours. The product is steam distilled and the distillate dried and fractionally distilled under reduced pressure to yield o-ethoxythioanisole.
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6.8 g
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copper
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100 mg
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